molecular formula C22H27N3O2 B103530 N-Antipyrinyl-1-adamantanecarboxamide CAS No. 18522-38-8

N-Antipyrinyl-1-adamantanecarboxamide

Cat. No.: B103530
CAS No.: 18522-38-8
M. Wt: 365.5 g/mol
InChI Key: YSXDWWFNPPAIMG-UHFFFAOYSA-N
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Description

N-Antipyrinyl-1-adamantanecarboxamide is a chemical compound with the molecular formula C22H27N3O2. This compound is known for its unique structure, which combines the adamantane framework with an antipyrine moiety. The adamantane structure is a highly symmetrical, polycyclic cage-like molecule, while the antipyrine moiety is a pyrazolone derivative. This combination imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

The synthesis of N-Antipyrinyl-1-adamantanecarboxamide typically involves the reaction of 1-adamantylamine with antipyrine derivatives. One common method includes the use of 1-adamantyl nitrate in the presence of sulfuric acid to form the adamantylated amide . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

N-Antipyrinyl-1-adamantanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The adamantane framework allows for various substitution reactions, including halogenation and alkylation, using reagents like halogens and alkyl halides.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include functionalized adamantane derivatives with enhanced chemical properties .

Scientific Research Applications

N-Antipyrinyl-1-adamantanecarboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-Antipyrinyl-1-adamantanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The adamantane framework provides a rigid structure that can fit into enzyme active sites, inhibiting their activity. The antipyrine moiety can interact with various biological pathways, modulating their function. This dual action makes the compound effective in disrupting biological processes, leading to its therapeutic effects .

Comparison with Similar Compounds

N-Antipyrinyl-1-adamantanecarboxamide can be compared with other adamantane derivatives, such as:

    1-Adamantylamine: A simpler adamantane derivative used in the synthesis of various compounds.

    Amantadine: An antiviral and anti-Parkinsonian drug that also contains the adamantane framework.

    Rimantadine: Another antiviral drug similar to amantadine but with different pharmacokinetic properties.

The uniqueness of this compound lies in its combination of the adamantane and antipyrine moieties, which imparts distinct chemical and biological properties not found in simpler adamantane derivatives .

Properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)adamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2/c1-14-19(20(26)25(24(14)2)18-6-4-3-5-7-18)23-21(27)22-11-15-8-16(12-22)10-17(9-15)13-22/h3-7,15-17H,8-13H2,1-2H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXDWWFNPPAIMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C34CC5CC(C3)CC(C5)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30171757
Record name 1-Adamantane carboxamide, N-antipyrinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30171757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18522-38-8
Record name 1-Adamantane carboxamide, N-antipyrinyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018522388
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Adamantane carboxamide, N-antipyrinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30171757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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